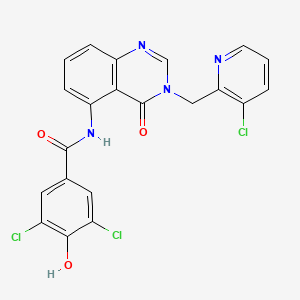

Hsp70/sirt2-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

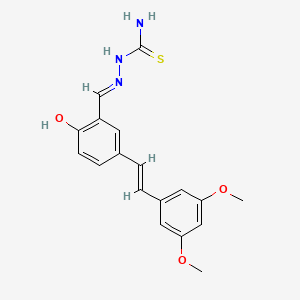

Hsp70/sirt2-IN-2 is a dual inhibitor targeting both heat shock protein 70 (Hsp70) and sirtuin 2 (SIRT2). This compound has shown significant antitumor activity, making it a promising candidate for cancer research and therapy . Hsp70 is a molecular chaperone involved in protein folding and protection against stress, while SIRT2 is a member of the sirtuin family of proteins that play a role in cellular regulation, including aging and stress resistance .

Preparation Methods

The synthesis of Hsp70/sirt2-IN-2 involves several steps, starting with the preparation of the core thiazole structure. The synthetic route typically includes the following steps:

Formation of the Thiazole Ring: This involves the reaction of a suitable aldehyde with a thioamide under acidic conditions to form the thiazole ring.

Functionalization: The thiazole ring is then functionalized with various substituents to enhance its inhibitory activity against Hsp70 and SIRT2.

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Hsp70/sirt2-IN-2 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the thiazole ring, potentially altering the compound’s inhibitory activity.

Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the thiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hsp70/sirt2-IN-2 has a wide range of scientific research applications, including:

Cancer Research: The compound’s dual inhibitory activity against Hsp70 and SIRT2 makes it a valuable tool for studying cancer cell biology and developing new cancer therapies.

Neurodegenerative Diseases:

Cellular Stress Response: Researchers use this compound to investigate the cellular stress response mechanisms, particularly the roles of Hsp70 and SIRT2 in protecting cells from various stressors.

Mechanism of Action

Hsp70/sirt2-IN-2 exerts its effects by inhibiting the activity of both Hsp70 and SIRT2. The inhibition of Hsp70 disrupts its chaperone function, leading to the accumulation of misfolded proteins and increased cellular stress. Inhibition of SIRT2 affects its role in deacetylating histone and non-histone proteins, which can alter gene expression and cellular stress responses . The compound’s dual inhibition mechanism makes it particularly effective in inducing cancer cell death and enhancing the efficacy of other anticancer treatments .

Comparison with Similar Compounds

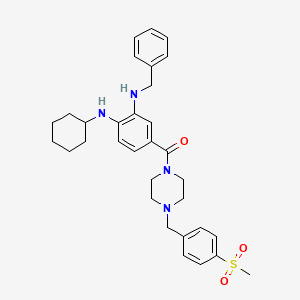

Hsp70/sirt2-IN-2 is unique due to its dual inhibitory activity against both Hsp70 and SIRT2. Similar compounds include:

Hsp70/sirt2-IN-1: Another dual inhibitor with a slightly different chemical structure and inhibitory profile.

SIRT2 Inhibitors: Compounds like AK7 specifically inhibit SIRT2 and have been studied for their potential in treating neurodegenerative diseases.

Hsp70 Inhibitors: Compounds such as 2-phenylethynesulfonamide (PES) specifically target Hsp70 and are used in cancer research.

This compound stands out due to its ability to simultaneously target two critical proteins involved in cellular stress responses and cancer progression, making it a versatile tool for scientific research and potential therapeutic applications .

Properties

Molecular Formula |

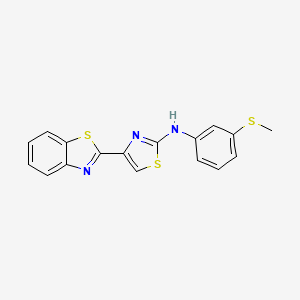

C17H13N3S3 |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-(3-methylsulfanylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C17H13N3S3/c1-21-12-6-4-5-11(9-12)18-17-20-14(10-22-17)16-19-13-7-2-3-8-15(13)23-16/h2-10H,1H3,(H,18,20) |

InChI Key |

SNWXIAPEYPCVQB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)

![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)

![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)